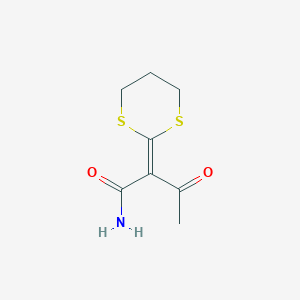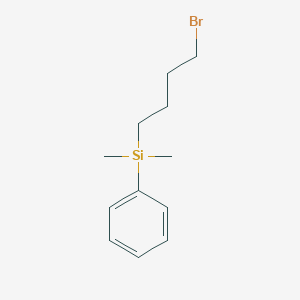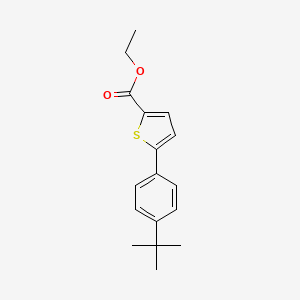
Ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science
Métodos De Preparación
The synthesis of thiophene derivatives, including Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In the industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The exact mechanism depends on the specific structure of the compound and its interaction with the target molecules.
Comparación Con Compuestos Similares
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C17H20O2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H20O2S/c1-5-19-16(18)15-11-10-14(20-15)12-6-8-13(9-7-12)17(2,3)4/h6-11H,5H2,1-4H3 |
Clave InChI |
GOYOCLQNTLCOES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


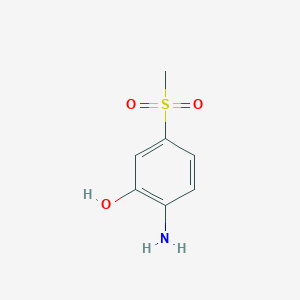
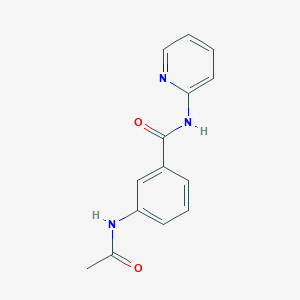
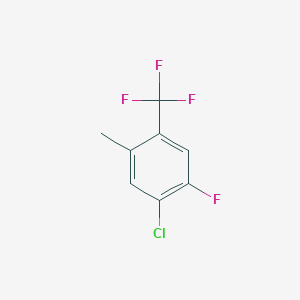
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)

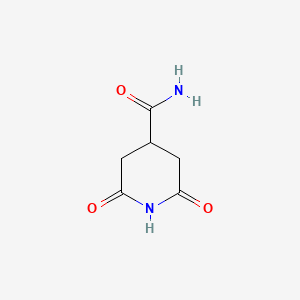



![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

